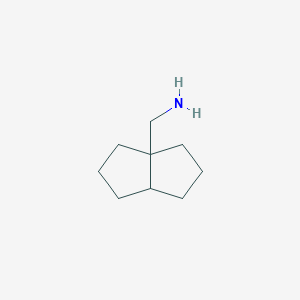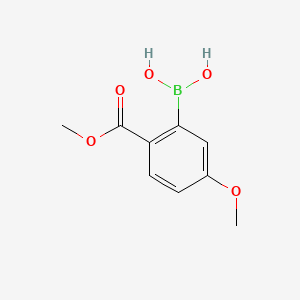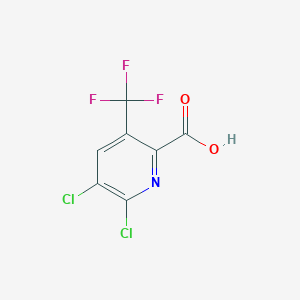
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(sec-butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
R−SO3H+SOCl2→R−SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the sulfonyl chloride can undergo oxidation to form sulfonic anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids: Formed by partial reduction.
Wissenschaftliche Forschungsanwendungen
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Utilized in the preparation of sulfonated polymers and resins for use in ion exchange and catalysis.
Wirkmechanismus
The reactivity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the sulfonyl chloride susceptible to nucleophilic attack. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but less steric hindrance.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
Uniqueness
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its branched alkyl structure, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role in the reaction outcome.
Eigenschaften
Molekularformel |
C11H23ClO3S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
2-(butan-2-yloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-10(4)15-8-11(6-2,7-3)9-16(12,13)14/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
ZFHXDJHUSANBPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCC(CC)(CC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





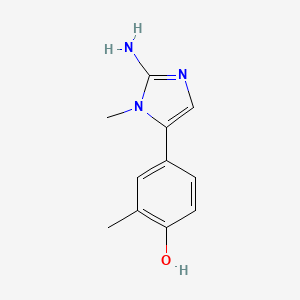
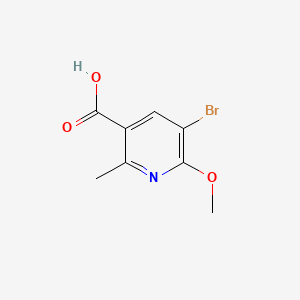
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
